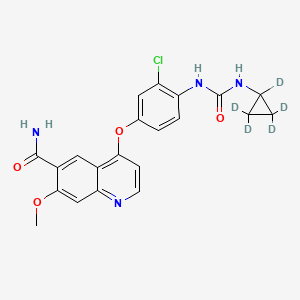
Lenvatinib-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenvatinib-d5 is a deuterated form of lenvatinib, a receptor tyrosine kinase inhibitor. Lenvatinib is primarily used in the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of lenvatinib.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenvatinib-d5 involves the incorporation of deuterium atoms into the lenvatinib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of lenvatinib can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Lenvatinib-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Lenvatinib-d5 is widely used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of lenvatinib. Its applications include:
Pharmacokinetic Studies: this compound is used to trace the metabolic pathways and distribution of lenvatinib in the body.
Metabolic Studies: Researchers use this compound to identify and quantify metabolites of lenvatinib.
Mechanistic Studies: this compound helps in understanding the molecular mechanisms and targets of lenvatinib in cancer treatment.
Drug Development: this compound is used in the development of new therapeutic agents and formulations.
Mechanism of Action
Lenvatinib-d5, like lenvatinib, inhibits the kinase activities of vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3) and other receptor tyrosine kinases involved in tumor growth and angiogenesis. By blocking these receptors, this compound disrupts the signaling pathways that promote cancer cell proliferation, migration, and survival. This leads to the inhibition of tumor growth and angiogenesis, ultimately resulting in cancer cell death.
Comparison with Similar Compounds
Lenvatinib-d5 is compared with other receptor tyrosine kinase inhibitors, such as:
Sorafenib: Another multi-targeted tyrosine kinase inhibitor used in cancer treatment.
Sunitinib: A tyrosine kinase inhibitor that targets similar receptors as lenvatinib.
Pazopanib: A tyrosine kinase inhibitor with a broad spectrum of activity against various cancer types.
Uniqueness
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to improved stability and reduced metabolic degradation, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C21H19ClN4O4 |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
4-[3-chloro-4-[(1,2,2,3,3-pentadeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2,11D |
InChI Key |
WOSKHXYHFSIKNG-JEUZXZGESA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)N)Cl)([2H])[2H])[2H] |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B12428562.png)
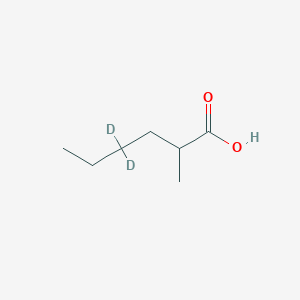
![methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12428574.png)

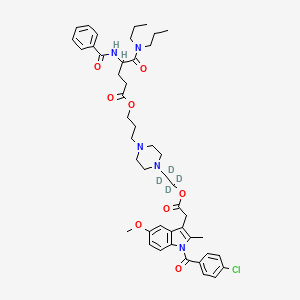
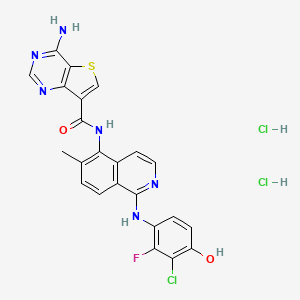
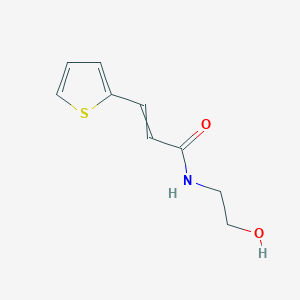
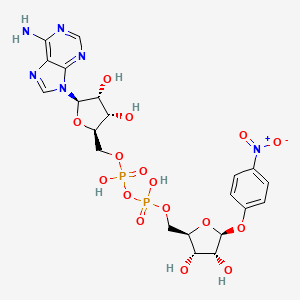
![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
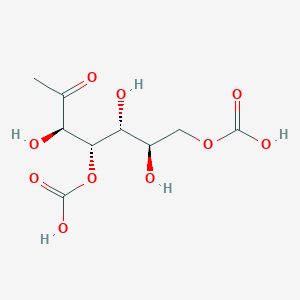

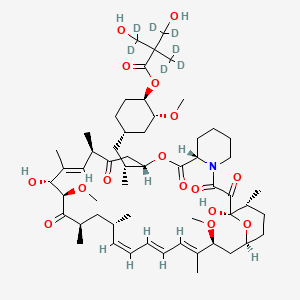
![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
